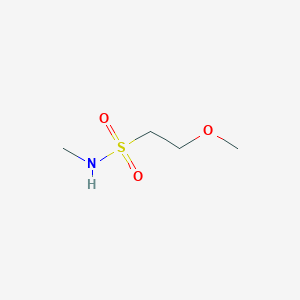

2-methoxy-N-methylethane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

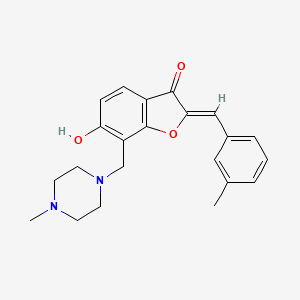

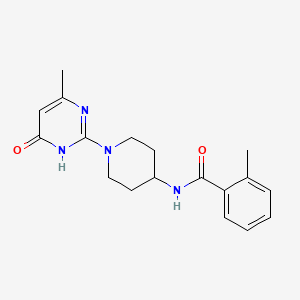

2-methoxy-N-methylethane-1-sulfonamide is a chemical compound with the CAS Number: 1247484-95-2 . It has a molecular weight of 153.2 and its IUPAC name is 2-methoxy-N-methylethanesulfonamide . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H11NO3S/c1-5-9(6,7)4-3-8-2/h5H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular formula is C4H11NO3S . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Proton Exchange Membranes for Fuel Cells

2-methoxy-N-methylethane-1-sulfonamide, through its structural relevance to sulfonated poly(arylene ether sulfone) copolymers, has applications in the development of proton exchange membranes (PEMs) for fuel cells. The introduction of sulfonated side chains into poly(arylene ether sulfone) containing methoxy groups enhances proton conductivity, making these materials suitable for PEM fuel cell applications. The comb-shaped copolymers derived from these processes exhibit high proton conductivity, demonstrating their potential as efficient polyelectrolyte membrane materials for energy conversion technologies (Kim, Robertson, & Guiver, 2008).

Organic Synthesis and Protecting Group Removal

In organic synthesis, this compound related compounds, such as p-methoxybenzyl ethers, are utilized for protecting group strategies. These compounds can transfer from alcohols to sulfonamides in the presence of catalytic trifluoromethanesulfonic acid, facilitating protecting group removal with high yields. This method provides a straightforward approach to modifying sulfonamide-functionalized resins, allowing for efficient cleavage of p-methoxybenzyl ethers with minimal purification required (Hinklin & Kiessling, 2002).

Sultam Synthesis

This compound serves as a precursor in the synthesis of sultams, which are cyclic sulfonamides with potential biological activities. The reaction of (methoxycarbonylmethane)sulfonanilides with α, ω-dihaloalkanes in the presence of K2CO3-DMF leads to the formation of sultams. This process demonstrates sensitivity to the electronic effects of substituents on the aromatic nucleus, indicating the versatility of sulfonamide derivatives in synthesizing compounds with varied chemical properties and potential applications in medicinal chemistry (Rassadin, Tomashevskii, Sokolov, & Potekhin, 2008).

Antimicrobial Activities

Sulfonamides, including derivatives of this compound, possess broad antimicrobial activities against pathogenic strains of gram-positive and gram-negative bacteria. Novel sulfonamides synthesized with structural variations have been assessed for their antimicrobial potential, demonstrating effectiveness in treating various infectious diseases. These findings underscore the significance of sulfonamide derivatives in the development of new antimicrobial agents (Ahmad & Farrukh, 2012).

Wirkmechanismus

Target of Action

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase . This enzyme is important for the synthesis of folic acid, which is crucial for bacterial growth and replication .

Mode of Action

Sulfonamides are competitive inhibitors of dihydropteroate synthetase . They are structurally similar to para-aminobenzoic acid (PABA), a substrate of the enzyme, and can bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines, the building blocks of DNA . This inhibition can disrupt bacterial DNA synthesis and cell division .

Pharmacokinetics

The pharmacokinetics of sulfonamides can vary depending on the specific compound. Generally, they are well absorbed orally and widely distributed in the body. They are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by sulfonamides can lead to the death of bacteria, as they are unable to synthesize necessary components for their growth and replication .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-methoxy-N-methylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-5-9(6,7)4-3-8-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHYBMPXQBRPKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1247484-95-2 |

Source

|

| Record name | 2-methoxy-N-methylethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2979856.png)

![3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2979857.png)

![N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2979862.png)

![2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B2979869.png)

![2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2979876.png)

![1-Methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2979878.png)